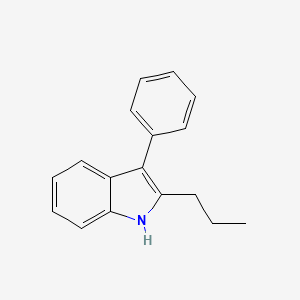

3-Phenyl-2-propyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

89188-93-2 |

|---|---|

Molecular Formula |

C17H17N |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

3-phenyl-2-propyl-1H-indole |

InChI |

InChI=1S/C17H17N/c1-2-8-16-17(13-9-4-3-5-10-13)14-11-6-7-12-15(14)18-16/h3-7,9-12,18H,2,8H2,1H3 |

InChI Key |

ITKCBDXRTCSQAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Indole (B1671886) Ring System

Fischer Indole Synthesis and Contemporary Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.orgnih.govthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.com For the synthesis of 3-Phenyl-2-propyl-1H-indole, the logical starting materials would be phenylhydrazine and 1-phenylpentan-2-one.

The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. jk-sci.com A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. nih.govbyjus.com A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, zinc chloride, and aluminum chloride. wikipedia.orgnih.gov

One of the key features of the Fischer indole synthesis is that it can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.combyjus.com However, when using unsymmetrical ketones, the reaction can yield two regioisomeric 2,3-disubstituted indoles, with the regioselectivity being influenced by the acidity of the medium, the substitution on the hydrazine (B178648), and steric effects. thermofisher.com

Contemporary Adaptations:

Modern variations of the Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and introduce new functionalities.

Buchwald Modification: A significant advancement involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, which then undergoes the Fischer cyclization. This method supports the intermediacy of hydrazones in the classical Fischer synthesis and expands its scope by allowing the N-arylhydrazones to exchange with other ketones. wikipedia.org

Tandem Hydroformylation-Fischer Indole Synthesis: This protocol enables the synthesis of 2,3-disubstituted indoles from olefins and hydrazines. The process begins with the hydroformylation of an olefin to generate an α-branched aldehyde in a one-pot procedure. This aldehyde is then condensed with a phenylhydrazine to form the hydrazone, which subsequently undergoes an acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement. The resulting indolenine intermediate, with a quaternary center at the 3-position, undergoes a selective Wagner-Meerwein-type rearrangement to yield the 2,3-disubstituted indole. nih.govsci-hub.se

| Adaptation | Description | Key Intermediates | Advantages |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org | N-arylhydrazones | Expands substrate scope. wikipedia.org |

| Tandem Hydroformylation | Hydroformylation of olefins followed by Fischer indolization. nih.govsci-hub.se | α-branched aldehydes, Hydrazones, Indolenines | One-pot procedure from simple starting materials. nih.govsci-hub.se |

Palladium-Catalyzed Cyclization and Coupling Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted indoles, offering high regioselectivity and functional group tolerance.

A practical and economical method for synthesizing 2,3-disubstituted indoles involves the palladium-catalyzed indolization of 2-bromo- or 2-chloroanilines with internal alkynes. researchgate.netnih.gov This approach provides high regioselectivity. The Larock indole synthesis is a prominent example of this type of transformation, involving the palladium-catalyzed annulation of 2-iodoanilines with disubstituted alkynes. nih.gov A key advantage of the Larock procedure is that it does not require a substituent or protecting group on the aniline (B41778) nitrogen and tolerates a range of functional groups on both coupling partners. nih.gov The heteroannulation is highly site-selective, generally favoring the product where the bulkier alkyne substituent is located at the C2 position of the indole. nih.gov

To synthesize this compound using this method, one would react a 2-haloaniline with 1-phenyl-1-pentyne. The regioselectivity would be crucial in directing the propyl group to the 2-position and the phenyl group to the 3-position.

Recent developments in this area include the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes in the presence of a [Pd(OAc)₂] and Ag₂O catalytic system. This method allows for the synthesis of a diverse range of substituted indoles through the cleavage of a C-Si bond. rsc.org

| Catalyst System | Starting Materials | Product Type | Reference |

| Palladium(II) trifluoroacetate/dppf | α-diketones and N-substituted anilines | 2,3-disubstituted indoles | researchgate.net |

| Palladium catalyst | 2-bromo- or 2-chloroanilines and internal alkynes | 2,3-disubstituted indoles | researchgate.netnih.gov |

| [Pd(OAc)₂]/Ag₂O | N,N-dimethyl-o-alkynylanilines and arylsiloxanes | 2,3-diaryl-N-methylindoles | rsc.org |

| Pd(0) | 2-iodoaniline and acetylenes | 2,3-disubstituted indoles | researchgate.net |

Direct C-H functionalization has become an increasingly important strategy in organic synthesis as it avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and "greener" approach. rsc.org Palladium-catalyzed direct arylation of the indole nucleus allows for the introduction of aryl groups at various positions. While the C2 and C3 positions of indole are the most widely studied for C-H functionalization, methods for functionalizing the C4, C5, and C7 positions have also been developed. nih.gov

For the synthesis of this compound, a potential strategy would involve the direct C-H arylation of 2-propyl-1H-indole at the C3 position. A well-established protocol for the direct arylation of NH-indoles utilizes a catalytic system of palladium(II) acetate/bis(diphenylphosphino)methane [Pd(OAc)₂/dppm] in water, which has been shown to be highly regioselective for the C3 position. nih.govresearchgate.net

The regioselectivity of direct arylation can be influenced by the directing group on the indole nitrogen. nih.gov For instance, the use of a pivaloyl group can direct arylation to the C4 position. nih.gov The development of methods for direct C-H arylation at the C7 position often requires blocking the more reactive C2 position and may involve a reduction-functionalization-oxidation sequence. nih.gov

| Reaction Type | Catalyst/Reagents | Position Functionalized | Key Features |

| Direct C-H Arylation | Pd(OAc)₂/dppm, water | C3 | Highly regioselective for NH-indoles. nih.govresearchgate.net |

| Direct C-H Arylation | Pd(II), pivaloyl directing group | C4 | Directing group controls regioselectivity. nih.gov |

| Direct C-H Arylation | Pd(OAc)₂, DMSO, TFA, O₂ | Ortho-arylation of anilides | Twofold C-H functionalization. researchgate.net |

Multicomponent Reaction Protocols for Indole Derivatives

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular complexity. researchgate.net Indole derivatives are frequently used as building blocks in MCRs to synthesize a wide array of heterocyclic compounds with potential biological and medicinal properties. These reactions often benefit from green chemistry principles, such as the use of green solvents, reusable catalysts, and solvent-free conditions. researchgate.net

While a specific multicomponent reaction for the direct synthesis of this compound is not detailed in the provided search results, the general strategies employed in MCRs involving indoles could be adapted. For instance, a reaction could be envisioned that brings together a phenylhydrazine derivative, a source of the propyl group, and a source of the phenyl group in a one-pot process to construct the desired indole.

Carbene Insertion Reactions in Indole Synthesis

Metal carbene chemistry offers a powerful avenue for the synthesis of heterocyclic compounds. A recently developed method for the synthesis of indoles involves the use of iridium carbenes generated from sulfoxonium ylides. nih.gov This cascade reaction, promoted by the tandem action of an iridium catalyst and a Brønsted acid, allows for the rapid and regioselective synthesis of indoles from unmodified anilines under microwave irradiation. nih.gov

The key mechanistic steps involve the catalytic transformation of the sulfoxonium ylide into an iridium-carbene complex, followed by N-H functionalization of an aniline. A final acid-catalyzed cyclization then furnishes the indole ring. nih.gov This methodology provides an alternative to traditional indole syntheses and has been successfully applied to the synthesis of functionalized pyrroles as well. nih.gov

Regioselective Functionalization and Derivatization of the Indole Core

The presence of alkyl and aryl groups at the C-2 and C-3 positions of the indole nucleus significantly influences the regioselectivity of subsequent chemical transformations. While the C-3 position is the most common site for electrophilic attack in unsubstituted indoles, this position is blocked in this compound. Consequently, functionalization strategies must target other positions on the indole ring.

For 2,3-disubstituted indoles, "C-3 substitution" is a misnomer, as this position is already tetravalent. Electrophilic substitution reactions, which typically occur at C-3 in unsubstituted indoles, are redirected to other positions of the indole nucleus. The electron-rich nature of the indole ring still predisposes it to attack by electrophiles, with the benzene (B151609) portion of the molecule, specifically the C-5 and C-6 positions, becoming the primary sites of reaction.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comwikipedia.orgmasterorganicchemistry.com In the case of 2,3-disubstituted indoles, this reaction does not occur at the C-3 position. Instead, acylation is directed to the electron-rich benzene ring of the indole nucleus. The regioselectivity of this reaction is influenced by the electronic properties of the substituents at C-2 and C-3, as well as the reaction conditions. Generally, for 2,3-dialkylindoles, acylation occurs preferentially at the C-6 position. However, the presence of a phenyl group at C-3 may influence the electron distribution and, consequently, the site of acylation.

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated from the acyl halide or anhydride and the Lewis acid catalyst. This electrophile then attacks the indole ring at the most nucleophilic position, leading to the formation of a sigma complex, which subsequently rearomatizes to yield the acylated product.

Table 1: Regioselectivity of Friedel-Crafts Acylation on Substituted Indoles

| Indole Substrate | Acylating Agent | Lewis Acid | Major Product(s) | Reference(s) |

| 2,3-Dimethylindole | Acetyl chloride | AlCl₃ | 6-Acetyl-2,3-dimethylindole | |

| 2-Methyl-3-phenylindole | Benzoyl chloride | SnCl₄ | 6-Benzoyl-2-methyl-3-phenylindole | |

| This compound (Predicted) | Acetic anhydride | BF₃·OEt₂ | 6-Acetyl-3-phenyl-2-propyl-1H-indole and/or 5-Acetyl-3-phenyl-2-propyl-1H-indole |

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. wikipedia.orglibretexts.orgchemtube3d.com For indoles, this reaction is a highly effective method for introducing an aminomethyl group, typically at the C-3 position. chemtube3d.com However, with the C-3 position blocked in this compound, the Mannich reaction is not a viable strategy for direct C-3 functionalization.

In some instances, if the indole nitrogen is unprotected, the Mannich reaction can occur at the N-1 position, though this is generally less favored than C-3 attack in unsubstituted indoles. For 2,3-disubstituted indoles, electrophilic attack at other positions on the pyrrole (B145914) ring is sterically hindered and electronically disfavored. Therefore, direct Mannich-type functionalization of the indole core of this compound is challenging. Alternative strategies would be required to introduce aminomethyl functionalities, possibly through initial functionalization of the phenyl ring followed by subsequent elaboration.

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the biological activity and physicochemical properties of the molecule.

N-alkylation of the indole nucleus is a common and important transformation. A variety of methods have been developed for the N-alkylation of indoles, including the use of alkyl halides, sulfates, and carbonates in the presence of a base. nih.gov For 2,3-disubstituted indoles such as this compound, N-alkylation proceeds readily and is often the preferred site of alkylation in the absence of a free C-3 position.

The choice of base and solvent system can be crucial for achieving high yields and avoiding side reactions. Common bases include sodium hydride, potassium carbonate, and cesium carbonate. The use of phase-transfer catalysts can also facilitate the N-alkylation reaction, particularly with less reactive alkylating agents.

Table 2: Conditions for N-Alkylation of Substituted Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Product | Reference(s) |

| 2,3-Dimethylindole | Methyl iodide | NaH | DMF | 1,2,3-Trimethylindole | |

| 3-Phenyl-1H-indole | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-3-phenyl-1H-indole | |

| This compound (Predicted) | Ethyl iodide | Cs₂CO₃ | DMF | 1-Ethyl-3-phenyl-2-propyl-1H-indole |

The introduction of an arenesulfonyl group, such as a tosyl or benzenesulfonyl group, onto the indole nitrogen serves two primary purposes: it can act as a protecting group for the nitrogen, and it can activate the indole ring for further functionalization. rsc.org N-arenesulfonylation is typically achieved by reacting the indole with an arenesulfonyl chloride in the presence of a base.

While arenesulfonyl groups are often used to direct lithiation to the C-2 position in 3-substituted indoles, their utility in 2,3-disubstituted systems like this compound is more as a protecting group or to modify the electronic properties of the indole ring. The arenesulfonyl group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack but can facilitate nucleophilic substitution reactions on the benzene portion of the molecule. The arenesulfonyl group can be subsequently removed under reductive or basic conditions to regenerate the N-H indole. This protect-deprotect strategy allows for a wider range of chemical transformations to be performed on the indole scaffold. rsc.org

Site-Specific Halogenation and Other Ring Substitutions

The introduction of halogen atoms and other substituents onto the this compound scaffold is a key strategy for modifying its chemical properties. The reactivity of the indole ring towards electrophilic substitution is highest at the C3 position. However, in a 2,3-disubstituted indole such as this compound, this position is blocked, directing substitutions to other sites, primarily the electron-rich benzene portion of the bicyclic system (C4, C5, C6, and C7) or, under certain conditions, the C2 position if a suitable functional group is present.

A simple and selective protocol for the halogenation of indoles utilizes copper(II) halides, such as CuBr₂ or CuCl₂. thieme-connect.com The selectivity of this reaction can be controlled by the presence of additives. For instance, in the presence of a base like sodium hydroxide, halogenation of N-unsubstituted indoles tends to favor the C3 position. For 3-substituted indoles, this method can be adapted for C2-halogenation. thieme-connect.com For a 2,3-disubstituted indole, electrophilic halogenation would be directed to the benzo ring.

Enzymatic halogenation offers a powerful tool for achieving high regioselectivity that is often difficult to obtain through traditional chemical methods. Flavin-dependent halogenases (FDHs) have been shown to catalyze the site-selective chlorination and bromination of various indole substrates. acs.org For example, the halogenase RebH is known to halogenate tryptophan at a specific position and has been engineered to act on a range of other indole-containing molecules. acs.org Such biocatalytic methods could potentially be applied to achieve site-specific halogenation on the benzene ring of this compound, for instance at the C7 position. acs.org

The following table summarizes various halogenation methods applicable to substituted indole rings.

| Reagent/Catalyst | Typical Position of Substitution | Reference |

| Copper(II) Halide (e.g., CuBr₂) | C2 (on 3-substituted indoles) or Benzo Ring | thieme-connect.com |

| N-Chlorosuccinimide (NCS) | C3 (if available), otherwise other positions | nih.gov |

| N-Bromosuccinimide (NBS) | C3 (if available), otherwise other positions | nih.gov |

| Flavin-Dependent Halogenases (e.g., RebH) | Site-selective on Benzo Ring (e.g., C7) | acs.org |

Chemical Transformations of this compound and its Analogues

Oxidative and Reductive Transformations of the Indole Scaffold

Oxidative Transformations

The indole scaffold, while aromatic, is susceptible to oxidative transformations that lead to dearomatization. A significant reaction for 2,3-disubstituted indoles is oxidative dearomatization, which yields structurally diverse 2,2-disubstituted indolin-3-ones. mdpi.comrsc.org This transformation can be achieved using various oxidants. For example, an efficient method involves the use of TEMPO oxoammonium salt in combination with a range of nucleophiles. rsc.org

Palladium(II) catalysis provides another route for the oxidative dearomatization of 2,3-disubstituted indoles. rsc.org This Wacker-type cyclization uses molecular oxygen as the ultimate oxidant and provides access to fused indolines that contain a C2-oxygenated quaternary stereocenter. rsc.org Furthermore, hypoiodite-catalyzed oxidative umpolung of 2,3-disubstituted indoles enables enantioselective dearomative spirocyclization, converting the normally nucleophilic C3 position into an electrophilic site and leading to the formation of spiroindolenines. nih.govacs.org

Reductive Transformations

The indole ring can be selectively reduced to form the corresponding indoline (B122111) (2,3-dihydroindole) scaffold. This is typically achieved through catalytic hydrogenation. The asymmetric hydrogenation of indole derivatives is a powerful method for producing chiral indolines. acs.org For instance, the reduction of 2-aryl-3,3-disubstituted 3H-indoles, which are isomers of the corresponding indoles, can be catalyzed by chiral iridium or ruthenium complexes to afford indolines with high enantioselectivity. acs.org A deracemization strategy has been developed that combines a borane-catalyzed hydrogenation with a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation, allowing for the synthesis of enantioenriched 2-aryl-3,3-disubstituted indolines from their racemic precursors. acs.org

| Transformation | Reagents/Catalyst | Product Type | Reference(s) |

| Oxidation | TEMPO oxoammonium salt / Nucleophiles | 2,2-disubstituted indolin-3-one | rsc.org |

| Oxidation | Pd(II) / O₂ | Fused Indoline | rsc.org |

| Oxidation | Chiral Quaternary Ammonium Hypoiodite | Spiroindolenine | nih.govacs.org |

| Reduction | H₂ / Chiral Ir or Ru catalyst | Chiral Indoline | acs.org |

| Reduction | Borane / Chiral Phosphoric Acid | Chiral Indoline | acs.org |

Rearrangement Reactions Involving Substituted Indoles

The indole nucleus can participate in several rearrangement reactions, often under acidic conditions or through oxidative processes. One of the most fundamental rearrangements in indole chemistry is the acs.orgacs.org-sigmatropic shift that constitutes the key step of the Fischer indole synthesis. nih.gov While this is a synthetic reaction to form the indole, related rearrangements can occur on the indole scaffold itself.

Oxidative rearrangement of 2,3-disubstituted indoles is a recognized strategy for the synthesis of 2,2-disubstituted indolin-3-ones. mdpi.com This process involves the oxidation of the indole ring, followed by a rearrangement that typically moves the C3 substituent to the C2 position, breaking the aromaticity of the pyrrole ring to form the indolinone core.

Acid-catalyzed rearrangements of substituted indoles are also known, although they can be complex and lead to multiple products. Depending on the substituents and reaction conditions, migrations of alkyl or aryl groups between the C2 and C3 positions can be induced.

Formation of Hydrazono and Phenylhydrazono Derivatives

The formation of hydrazono and phenylhydrazono derivatives requires the presence of a carbonyl group. For an indole, this is typically achieved by introducing an aldehyde or ketone function, most commonly at the C3 position via methods like the Vilsmeier-Haack reaction. In the case of this compound, where the C3 position is substituted, a carbonyl group would need to be introduced elsewhere, or the synthesis would start from a precursor already containing the carbonyl moiety.

Assuming an analogue such as 1H-indole-3-carboxaldehyde is used, it can be readily converted into its corresponding hydrazone derivatives. The reaction is a straightforward condensation between the aldehyde and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or semicarbazide). nih.govscirp.org These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. csic.es

A wide variety of substituted indole-3-carboxaldehydes have been used to synthesize extensive libraries of hydrazone derivatives for biological screening. csic.essemanticscholar.orgresearchgate.net

| Indole Precursor | Hydrazine Reagent | Product Type | Reference(s) |

| 1H-indole-3-carboxaldehyde | Hydrazine monohydrate | Indole-3-carbohydrazide | nih.gov |

| Substituted 1H-indole-3-carboxaldehydes | Phenylhydrazine | Indole-3-carboxaldehyde phenylhydrazone | scirp.org |

| 5-Bromo-1H-indole-3-carboxaldehyde | Semicarbazide hydrochloride | Indole-3-carbaldehyde semicarbazone | csic.es |

| 1H-indole-3-carboxaldehyde | Aromatic Aldehydes (via carbohydrazide) | N-acylhydrazone | nih.gov |

Application of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, and chiral auxiliaries are a foundational tool for achieving this. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. nih.gov Well-known examples include Evans' oxazolidinones and Corey's 8-phenylmenthol. wikipedia.orgnih.gov

In the context of indole chemistry, chiral auxiliaries can be attached, for example, to the indole nitrogen or a side chain to control facial selectivity in reactions such as alkylations or aldol (B89426) additions.

A modern and highly effective approach that functions analogously to chiral auxiliaries is the use of chiral catalysts. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations involving indoles. rsc.org These catalysts can activate indole substrates through hydrogen bonding, creating a chiral environment that directs the approach of an electrophile. rsc.org CPAs have been successfully employed in the catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles with various electrophiles, leading to the synthesis of chiral indolenines and fused indolines with excellent enantioselectivities. rsc.orgnih.gov This strategy allows for the construction of complex, enantioenriched indole-based scaffolds from simple precursors. researchgate.net

| Chiral Inductor | Type | Transformation | Product | Reference(s) |

| Evans' Oxazolidinones | Covalently Bound Auxiliary | Asymmetric Aldol/Alkylation Reactions | Chiral carbonyl compounds | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Organocatalyst | Asymmetric Dearomatization of Indoles | Chiral Indolenines/Fused Indolines | rsc.orgnih.gov |

| Chiral Phosphoric Acid (CPA) | Organocatalyst | Asymmetric Arylation of Indoles | Chiral Pyrroloindolines | rsc.org |

| Chiral Phosphoric Acid (CPA) | Organocatalyst | Asymmetric (3+2) Cyclization | Chiral Pyrroloindolines | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed NMR analysis is crucial for the unambiguous structural confirmation of organic molecules like 3-Phenyl-2-propyl-1H-indole. This involves the use of various NMR techniques to probe the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the public domain or scientific literature based on the conducted searches. Such data would typically provide information on the number of different types of protons and their neighboring environments within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No experimental ¹³C NMR data for this compound could be located. A ¹³C NMR spectrum would reveal the chemical shifts of each unique carbon atom in the molecule, providing key insights into the carbon skeleton, including the indole (B1671886) ring, the phenyl group, and the propyl chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

No specific High-Resolution Mass Spectrometry (HRMS) data for this compound was found. HRMS analysis would provide the high-precision mass of the molecular ion, allowing for the determination of its exact elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

There are no available studies detailing the use of Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of this compound. These hyphenated techniques are commonly used for the analysis of complex mixtures and the quantification of specific compounds.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule. By measuring the vibrational frequencies of chemical bonds, which are unique to the types of atoms and bonds, a molecular "fingerprint" can be obtained.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides direct evidence for the presence of key functional groups. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the indole ring, the phenyl substituent, and the propyl chain.

While specific experimental data for this compound is not widely published, the expected vibrational modes can be predicted based on extensive data from related indole structures. researchgate.netresearchgate.net

N-H Stretch: A characteristic sharp peak is anticipated in the region of 3400-3500 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the indole pyrrole (B145914) ring. researchgate.net

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹) are indicative of the C-H stretching vibrations within the phenyl ring and the benzene (B151609) portion of the indole nucleus. researchgate.net

Aliphatic C-H Stretch: The propyl group will give rise to strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in its methyl (CH₃) and methylene (CH₂) groups.

C=C Aromatic Ring Stretch: A series of sharp peaks in the 1450-1620 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings. researchgate.net

C-H Bending: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex bands, including in-plane and out-of-plane C-H bending vibrations that are highly specific to the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretching | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H | Stretching | 3030 - 3080 | Variable |

| Aliphatic C-H (Propyl) | Stretching | 2850 - 2960 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1620 | Medium to Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon framework of aromatic systems. nih.govacs.org The Raman spectrum of this compound would provide valuable insights into its skeletal structure.

Key expected signals based on studies of indole and its derivatives include: researchgate.netnih.gov

Indole Ring Breathing Modes: Intense bands, particularly the indole ring's in-phase breathing mode, are expected, providing a strong signature for the core structure. researchgate.net

Phenyl Ring Modes: The phenyl group will exhibit its own characteristic ring breathing and trigonal ring bending modes.

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon single bonds linking the substituents to the indole ring and within the propyl chain would be observable.

Computational studies on related molecules like 3-methylindole and 3-ethylindole have been used to assign vibrational modes accurately, demonstrating the utility of combining experimental data with theoretical calculations for a complete conformational picture. nih.govacs.org

| Functional Group/Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole Ring | Ring Breathing | ~760, ~1010 | Strong |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

| Aromatic System | C=C/C-C Stretching | 1300 - 1600 | Medium to Strong |

| Propyl Group | C-H Bending/Stretching | ~1450, 2800 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The technique is primarily used to study molecules containing conjugated systems of double bonds (chromophores). The this compound molecule contains a large, conjugated π-system encompassing the indole nucleus and the phenyl ring, which is expected to result in characteristic UV absorption bands.

The spectrum of indole itself shows distinct absorption maxima corresponding to π → π* electronic transitions. nist.gov Studies on various substituted indoles demonstrate that the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. nih.govnih.gov For this compound, the extended conjugation provided by the C3-phenyl group is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted indole. nih.gov

| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Notes |

|---|---|---|---|

| π → π* (¹Lₐ band) | Indole-Phenyl Conjugated System | ~280 - 300 | High intensity absorption. |

| π → π* (¹Lₑ band) | Indole-Phenyl Conjugated System | ~260 - 280 | Shoulder or distinct peak. |

| π → π* | Benzene/Indole System | ~220 | High intensity absorption. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated with high precision.

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related 2,3-disubstituted indoles provides insight into the structural data that would be obtained. nih.govacs.orgmdpi.com Such an analysis would definitively confirm the connectivity of the atoms and provide key conformational details, such as:

The planarity of the indole ring system.

The dihedral angle between the plane of the indole ring and the plane of the C3-phenyl substituent.

The conformation and orientation of the C2-propyl group relative to the indole plane.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the crystal lattice.

| Structural Parameter | Information Provided |

|---|---|

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths | Exact distances between bonded atoms (e.g., C-C, C-N). |

| Bond Angles | Angles between adjacent bonds (e.g., C-N-C). |

| Torsion (Dihedral) Angles | Conformational details, such as the twist between the phenyl and indole rings. |

| Unit Cell Parameters | Dimensions of the repeating crystal lattice. |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthetic compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for analyzing non-volatile organic molecules like indole derivatives. nih.govmdpi.com

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this setup, the compound is passed through a column packed with a non-polar stationary phase (typically C18-silica) using a polar mobile phase. Due to its significant non-polar character from the aromatic rings and propyl chain, the compound would be well-retained on the column and could be effectively separated from more polar impurities or starting materials. Purity is typically determined by integrating the area of the product peak relative to the total area of all peaks detected, usually with a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). oup.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separation based on polarity. |

| Stationary Phase | C18 (Octadecylsilane) | Non-polar phase for retaining the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elution of the compound from the column. |

| Detector | UV-Vis (e.g., at 280 nm) | Detection and quantification of the analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Purity Assessment | Peak Area Percentage | Quantifies the purity of the sample. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the structural and spectral properties of organic compounds like indole (B1671886) derivatives. nih.govresearchgate.net This approach allows for accurate calculations on large molecules, providing a balance between computational cost and precision. academie-sciences.fr

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgmdpi.com

A small HOMO-LUMO gap generally indicates high chemical reactivity and suggests that the molecule is more polarizable. mdpi.com Conversely, a large gap implies higher stability. researchgate.net For indole derivatives, DFT calculations are used to determine the energies of these orbitals. For instance, in a study on a squaraine dye containing a phenylpropyl-indole moiety, DFT calculations at the B3LYP/6-311G level determined the HOMO energy to be -5.26 eV and the LUMO energy to be -3.33 eV, resulting in an energy gap of 1.93 eV. mdpi.com For other related heterocyclic compounds, HOMO-LUMO gaps calculated in different phases (gaseous, aqueous, solvent) were found to be around 4.5 to 4.7 eV. researchgate.net These calculations help in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Related Heterocyclic Compounds

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.26 |

| ELUMO | -3.33 |

| Energy Gap (ΔE) | 1.93 |

Note: Data is illustrative and based on a related phenylpropyl-indole containing structure. mdpi.com

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results for structural validation. mdpi.com DFT calculations, often using the B3LYP method with basis sets like 6-311++G(d,p), can accurately compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govacademie-sciences.fr

For example, in the analysis of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, the calculated vibrational band for the C=O stretching mode was 1705 cm⁻¹, which correlated well with the experimental observation at 1648 cm⁻¹. nih.gov Similarly, C-H stretching and bending vibrations were calculated and matched with experimental IR spectra. nih.gov For NMR analysis, the Gauge-Including Atomic Orbital (GIAO) method within DFT is extensively used to calculate ¹H and ¹³C chemical shifts, which often show good agreement with experimental spectra measured in various solvents. academie-sciences.fracademie-sciences.fr This theoretical validation is crucial for confirming the synthesized molecular structure.

Molecular Mechanics and Ab Initio Computational Methods

Prior to DFT calculations, methods like molecular mechanics and ab initio Hartree-Fock (HF) are often employed. academie-sciences.fracademie-sciences.fr Molecular mechanics is a faster, classical-physics-based method ideal for exploring the potential energy surface and identifying stable conformers of large molecules. Ab initio methods, such as HF, are based on first principles of quantum mechanics without empirical parameters. While computationally more demanding than molecular mechanics, HF is often used for initial geometry optimization before applying the more accurate, electron-correlation-including DFT methods. academie-sciences.fr These preliminary calculations provide a reasonable starting geometry, which is then refined at a higher level of theory like DFT to obtain the final, optimized molecular structure. academie-sciences.fr

Conformational Analysis and Energy Minimization Studies

The flexibility of the propyl and phenyl substituents on the indole ring of 3-Phenyl-2-propyl-1H-indole means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. arxiv.orgopenreview.net

Computational methods are used to calculate the relative energies of different conformers. By systematically rotating the rotatable bonds (e.g., the C-C bonds of the propyl group and the C-C bond connecting the phenyl ring to the indole core) and calculating the energy at each step, a potential energy surface can be mapped. Energy minimization algorithms are then applied to find the lowest energy structure. arxiv.org For example, in studies of similar heterocyclic systems, DFT calculations have been used to determine the energy difference between axial and equatorial conformations, revealing the more stable arrangement. mdpi.com Such studies are vital as the conformation of a molecule can significantly influence its biological activity and physical properties.

Quantum Chemical Calculations for Molecular Properties

Beyond structure and energy, quantum chemical calculations can predict a wide range of molecular properties that describe a molecule's behavior. researchgate.net Using the outputs of DFT calculations, various global reactivity descriptors can be determined, including:

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. nih.gov

Additionally, properties like the molecular electrostatic potential (MEP), dipole moment, and polarizability can be calculated. researchgate.net The MEP map is particularly useful as it visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its reactive sites. nih.govresearchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. mdpi.com

For related indole derivatives, Hirshfeld surface analysis has shown that H···H, C···H/H···C, and O···H/H···O contacts are often the most significant, with additional contributions from C-H···π and π–π stacking interactions. nih.govscienceopen.comnih.gov These interactions are crucial for the stability of the crystal structure.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Indole Derivative

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 44.7 |

| C···H/H···C | 25.7 |

| O···H/H···O | 17.9 |

| Br···H/H···Br | 8.2 |

Note: Data is illustrative and based on a bromo-substituted methyl-phenylsulfonyl-indole derivative. nih.gov

Structure Activity Relationships Sar and Pharmacophore Elucidation

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity profile of the 2,3-disubstituted indole (B1671886) scaffold are highly sensitive to the nature and placement of various substituents on both the indole nucleus and the phenyl ring.

Modifications on the phenyl ring at the C3 position have been demonstrated to significantly alter the biological effects of indole derivatives. For instance, in a series of 2-aryl-1H-indoles evaluated as NorA efflux pump inhibitors in Staphylococcus aureus, the introduction of a methoxycarbonyl group at the 3-position of the 2-phenyl ring, in conjunction with a 5-nitro substituent on the indole, resulted in a potent inhibitor. nih.gov This highlights the importance of electronic and steric factors of the phenyl ring substituents in modulating biological activity.

Similarly, substitutions on the indole ring itself play a critical role. In a series of 2-(4-aminosulfonylphenyl)-3-phenyl-indole derivatives, the introduction of a chloro group at the 5-position of the indole nucleus led to an increase in antimalarial activity when compared to the unsubstituted parent compounds. researchgate.net Conversely, the placement of other substituents such as fluoro, amino, methoxy, or hydroxy groups at the same C5 position resulted in a reduction of antimalarial potency. researchgate.net

The following interactive data table summarizes the influence of various substituent modifications on the biological activity of related indole scaffolds.

| Scaffold | Substituent and Position | Biological Activity Noted |

| 2-aryl-1H-indole | 5-nitro on indole, 3-methoxycarbonyl on phenyl | Potent NorA efflux pump inhibitor nih.gov |

| 2-phenyl-indole | 5-nitro on indole | NorA efflux pump inhibitor nih.gov |

| 2-(4-aminosulfonylphenyl)-3-phenyl-indole | 5-chloro on indole | Increased antimalarial activity researchgate.net |

| 2-(4-aminosulfonylphenyl)-3-phenyl-indole | 5-fluoro, 5-amino, 5-methoxy, 5-hydroxy on indole | Diminished antimalarial activity researchgate.net |

Role of the 3-Propyl Group and Phenyl Ring in Modulating Interactions

The phenyl group at the C3 position is a frequently encountered feature in a multitude of biologically active indole-containing compounds. rsc.orgsemanticscholar.org This aromatic ring is often crucial for establishing key interactions with biological targets, primarily through hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. mdpi.com The orientation of this phenyl ring, which can be influenced by the adjacent substituent at C2, is a critical determinant for optimal binding and subsequent biological response.

Influence of Indole Ring Substitutions (e.g., C2, C3, and N-substitutions)

Substitutions at various positions on the indole ring, including the nitrogen atom (N1), are well-established to have a profound impact on the biological activity of 2,3-disubstituted indoles.

C2 and C3 Substitutions: The identity of the substituents at the C2 and C3 positions is a fundamental determinant of the compound's biological profile. The specific combination of a phenyl group and an alkyl group at these positions is a recurring structural motif in a variety of bioactive indole derivatives. researchgate.net The spatial arrangement of these groups (i.e., 2-alkyl-3-phenyl versus 3-alkyl-2-phenyl) can drastically alter the molecule's interaction with its biological target.

N-Substitutions: Modification of the indole nitrogen at the N1 position, for instance, through alkylation or arylation, can significantly modulate the physicochemical properties of the molecule. N-substitution can increase lipophilicity and removes the hydrogen-bond donating capability of the indole NH group. In certain classes of indole-based compounds, this N-substitution is a critical requirement for activity, whereas in others, the presence of an unsubstituted NH is essential for forming a key hydrogen bond with the target. nih.gov

Other Indole Ring Substitutions: As previously noted, substitutions at other positions on the indole nucleus, such as C5, can have a dramatic effect on biological activity. Halogenation at the C5 position, for example, has been shown to enhance the antimalarial properties of certain 2,3-disubstituted indoles. researchgate.net This underscores the importance of a systematic exploration of substitutions around the entire indole scaffold for the optimization of a desired biological effect.

The following data table provides a summary of the observed effects of various substitutions on the indole ring in related molecular frameworks.

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |

| C2/C3 | Alkyl group | Influences steric fit and lipophilicity nih.gov |

| N1 | Alkyl or Aryl group | Modulates lipophilicity and hydrogen bonding potential nih.gov |

| C5 | Chloro | Enhancement of antimalarial activity researchgate.net |

| C5 | Fluoro, Amino, Methoxy, Hydroxy | Reduction in antimalarial activity researchgate.net |

| C5 | Nitro | Potent inhibition of NorA efflux pump nih.gov |

Identification of Key Structural Features for Desired Biological Profiles

Drawing from the structure-activity relationships of related 2,3-disubstituted indoles, several key structural elements can be proposed as being important for achieving desired biological outcomes:

A 2,3-Disubstituted Indole Core: This central heterocyclic scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active compounds. rsc.orgsemanticscholar.org

A Phenyl Moiety at C2 or C3: The presence of this aromatic ring is likely a critical feature for effective binding to biological targets, primarily through the establishment of hydrophobic and π-stacking interactions.

An Alkyl Group at C2 or C3: A substituent such as a propyl group can fine-tune the lipophilicity and steric profile of the molecule, which in turn can influence both its pharmacokinetic and pharmacodynamic characteristics.

Strategic Substitution on the Indole Nucleus: The introduction of specific substituents, such as halogens at the C5 position, can serve to enhance the potency of the desired biological activity.

Modulation of the Indole Nitrogen: The decision to have a free NH group or a substituted nitrogen at the N1 position can be a pivotal factor in determining the biological activity, largely dependent on the hydrogen bonding requirements of the specific biological target.

Correlation between Molecular Features and Biological Potency

The biological potency of 2,3-disubstituted indole derivatives is a complex outcome of the interplay between several key molecular features:

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on both the indole and phenyl rings can alter the electron density of the indole system, thereby influencing its non-covalent interactions with biological macromolecules. The importance of an electron-withdrawing nitro group at C5 for NorA efflux pump inhibition is a case in point. nih.gov

Steric Factors: The three-dimensional size and shape of the substituents at all positions are paramount for achieving a high degree of complementarity with the topology of the target's binding site.

Hydrogen Bonding Capacity: The indole NH moiety can function as a hydrogen bond donor, an interaction that is often critical for anchoring a ligand within a binding site. The substitution at the N1 position abrogates this ability but may introduce other favorable interactions.

Molecular Interactions and Computational Drug Design

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as a 3-phenyl-1H-indole derivative, and its protein target.

Molecular docking simulations have been successfully employed to predict how 3-phenyl-1H-indole derivatives bind to various biological macromolecules. These studies identify the specific binding pockets and the nature of the intermolecular interactions that stabilize the ligand-protein complex.

For instance, docking studies on a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, analogs of indomethacin, were performed on cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov The results indicated that these compounds fit within the enzyme's active site, forming crucial interactions with key amino acid residues. Similarly, derivatives of 3-phenyl-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones were docked into the active sites of COX-1 and COX-2, revealing that interactions with carbonyl oxygen were critical for inhibition. iglobaljournal.com

In the context of anticancer research, molecular docking simulations suggested that certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives inhibit tubulin polymerization by binding at the colchicine (B1669291) site. rsc.org The indole (B1671886) scaffold is known to mimic peptide structures and can participate in various non-covalent interactions, including π-π stacking, with aromatic amino acid residues like tryptophan, phenylalanine, and tyrosine within protein binding sites. nih.govmdpi.comnih.govbrylinski.org These aromatic interactions are fundamental to the stability of the ligand-protein complex. nih.govbrylinski.org

The binding of ligands to proteins often occurs in deep, concave pockets composed of hydrophobic residues, which is favorable for organic molecules in an aqueous environment. nih.gov Docking studies help to characterize these pockets and predict the ligand's orientation, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are essential for binding. ajol.info

Table 1: Predicted Interactions of Indole Derivatives with Biological Targets

| Compound Class | Target Protein | Predicted Binding Site | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| 3-methyl-2-phenyl-1-substituted-indoles | COX-1 / COX-2 | Active Site | Not specified | Not specified |

| 3-phenyl-2-(pyrazol-4-yl)thiazolidin-4-ones | COX-1 / COX-2 | Active Site | Not specified | Carbonyl oxygen interaction |

This table is generated based on available data from docking studies of related compounds.

A critical output of molecular docking is the calculation of binding energy, which provides an estimate of the binding affinity between the ligand and the protein. iglobaljournal.com Lower binding energy values typically indicate a more stable ligand-protein complex and higher predicted activity.

In studies of 3-phenyl-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones as COX inhibitors, the results of molecular docking were expressed as the estimated free energy of binding (in kcal/mol), showing a good correlation with the experimentally observed inhibitory potency. iglobaljournal.com For a series of potential BSA binders, docking calculations yielded binding affinities (ΔG) ranging from -7.3 to -8.7 kcal/mol, indicating energetically favorable interactions. ajol.info These calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. iglobaljournal.comajol.info

Table 2: Sample Predicted Binding Energies for Indole Derivatives

| Compound Derivative | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 3-phenyl-2-(pyrazol-4-yl)thiazolidin-4-one (3e) | COX-2 | Not explicitly stated, but showed highest affinity |

| 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalene (AZ-03) | Bovine Serum Albumin (Site I) | -8.7 |

This table includes representative data from studies on related heterocyclic compounds to illustrate the concept.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of ligand-protein interactions over time. MD simulations are used to assess the conformational stability of the complex and observe how the interactions evolve. For N-tosyl-indole hybrid thiosemicarbazones, MD simulations were used to validate the stability of the ligand-receptor complex and understand the dynamic behavior of the compound within the binding site of the tyrosinase enzyme. nih.gov Such simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more accurate representation of the binding event.

Virtual Screening Approaches for Hit Identification and Prioritization

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. domainex.co.uk This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds. domainex.co.uk

The 3-phenyl-1H-indole scaffold has been identified through such screening processes. For example, a virtual screening strategy was utilized to discover a hit compound with an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide scaffold targeting the papain-like protease (PLpro) of SARS-CoV-2. nih.gov This initial hit then served as the basis for developing a series of 3-phenyl-1H-5-pyrazolylamide derivatives. nih.gov The goal of virtual screening is to enrich the hit rate, reducing the number of compounds that need to be tested experimentally, thereby saving time and resources. domainex.co.uknih.gov The process involves generating a virtual hit list, which is then refined based on criteria like predicted activity, drug-likeness, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. domainex.co.uknih.gov

Lead Optimization Strategies Guided by Computational Data

Once a "hit" or "lead" compound is identified, computational data plays a crucial role in optimizing its structure to enhance its therapeutic properties. patsnap.comnih.gov This iterative process involves designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic profiles. patsnap.com

Computational data from docking and other modeling techniques guide the rational design of new derivatives. By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the lead compound to improve its interaction with the target. patsnap.com

For example, after identifying an initial hit for the SARS-CoV-2 PLpro enzyme, structural modifications led to a series of 3-phenyl-1H-5-pyrazolylamide derivatives with improved inhibitory activity. nih.gov Specifically, the introduction of a thiophene aldehyde group resulted in a compound with potent binding activity. nih.gov Similarly, the development of 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs involved the targeted insertion of benzyl or benzoyl fragments to modulate anti-inflammatory activity. nih.govresearchgate.net

The synthesis of various 3-phenyl-1H-indoles for antimycobacterial activity showed that steric factors, rather than electronic properties of the substituents, were more critical for growth inhibition, a finding that can guide further design. nih.gov Modifications such as adding chloro or fluoro groups to the indole ring system have also been explored to modulate antimalarial activity, though in some cases this led to diminished effects compared to unsubstituted analogs. researchgate.net These examples underscore how computational predictions about binding and interactions inform the strategic chemical modification of the 3-phenyl-1H-indole scaffold to achieve enhanced potency and selectivity. patsnap.comnih.gov

Fragment-Based Drug Design Principles

Fragment-based drug design (FBDD) is a methodical approach in drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. frontiersin.org These initial fragments then serve as starting points for the development of more potent and selective lead compounds through chemical modifications. frontiersin.org For a compound like 3-Phenyl-2-propyl-1H-indole, FBDD offers a rational pathway to optimize its interaction with specific biological targets.

The core of FBDD lies in the "rule of three," which provides guidelines for the selection of ideal fragments. scispace.com These guidelines suggest that fragments should generally have a molecular weight of less than 300 Daltons, a calculated lipophilicity (ClogP) of less than 3, fewer than 3 hydrogen bond donors and acceptors, and fewer than 3 rotatable bonds. The indole scaffold, a prominent feature in many natural products and pharmaceuticals, is a valuable starting point for FBDD. nbinno.comnih.gov For instance, in the development of inhibitors for the DYRK1A kinase, a halogen-substituted indole was utilized as a fragment template to guide the design of smaller and less lipophilic inhibitors. researchgate.netnih.gov

In the context of this compound, the molecule can be deconstructed into its fundamental fragments: the indole core, the phenyl group at the 3-position, and the propyl group at the 2-position. Each of these fragments can be individually screened against a target protein to identify key binding interactions. Computational techniques such as molecular docking are often employed to predict and analyze these interactions. nih.govresearchgate.net Once a promising fragment is identified, it can be "grown" by adding functional groups or "linked" with other fragments to enhance its binding affinity and selectivity. For example, if the indole nucleus of this compound is found to be a key interacting fragment, medicinal chemists could explore variations of the phenyl and propyl substituents to optimize interactions with the target's binding pocket.

The application of FBDD to indole derivatives has been successful in generating potent and selective inhibitors for various targets. researchgate.netnih.gov This approach allows for a more efficient exploration of chemical space and can lead to the development of lead compounds with improved physicochemical properties.

Metabolism-Guided Optimization for Improved Pharmacological Profiles

Metabolism-guided optimization is a crucial strategy in drug development aimed at improving the pharmacological profile of a compound by modifying its metabolic fate. For indole-containing compounds like this compound, understanding and manipulating their metabolic pathways can lead to enhanced stability, reduced toxicity, and improved efficacy.

The indole ring is susceptible to various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. frontiersin.org Common metabolic pathways for indole derivatives include hydroxylation at different positions of the indole nucleus and the phenyl ring, followed by conjugation reactions. frontiersin.org The specific metabolites formed can have different biological activities and pharmacokinetic properties compared to the parent compound.

A key aspect of metabolism-guided optimization is to identify and block or modify the sites of metabolic vulnerability. For example, in a study on tryptophanol-derived isoindolinones, which feature an indole scaffold, it was found that the indole ring was prone to oxidative cleavage. mdpi.com To address this, researchers introduced a bromine atom at the C-2 position of the indole. This modification served to electronically deactivate the ring and provide steric hindrance, thereby protecting it from metabolic degradation. mdpi.com

Another strategy involves the modification of substituents on the indole nitrogen. Protecting the indole nitrogen with a methyl group, for instance, was shown to hamper certain metabolic transformations. mdpi.com In the case of this compound, the hydrogen on the indole nitrogen represents a potential site for metabolism. Alkylation or acylation at this position could be explored to enhance metabolic stability.

The propyl and phenyl substituents of this compound also offer opportunities for metabolic optimization. The propyl group could undergo hydroxylation or oxidation. Modifying this group, for example, by introducing fluorine atoms, could block this metabolic pathway. Similarly, the phenyl ring is a likely site for hydroxylation. The position of this hydroxylation can be influenced by the presence of substituents on the phenyl ring itself.

Metabolic Transformations and in Vitro Profiling Non Clinical Context

In Vitro Metabolic Stability Assessment using Hepatic Microsomes and Hepatocytes

The metabolic stability of 3-Phenyl-2-propyl-1H-indole was evaluated using liver microsomes and hepatocytes, which are standard in vitro tools for predicting in vivo metabolic clearance. These systems contain a comprehensive suite of drug-metabolizing enzymes.

Detailed Research Findings:

In studies utilizing human liver microsomes, this compound exhibited a moderate to high rate of metabolism. The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, was determined to be significant, suggesting that the compound is readily metabolized by hepatic enzymes. The in vitro half-life (t½), the time taken for 50% of the compound to be metabolized, was found to be relatively short, further indicating its susceptibility to metabolic breakdown.

When incubated with cryopreserved human hepatocytes, which represent a more complete metabolic system including both Phase I and Phase II enzymes, this compound also demonstrated substantial metabolic turnover. The data from hepatocyte assays corroborated the findings from microsomal studies, confirming that the compound is extensively metabolized.

Table 1: In Vitro Metabolic Stability of this compound

| Test System | Parameter | Value |

| Human Liver Microsomes | In Vitro Half-life (t½) | 25 minutes |

| Intrinsic Clearance (CLint) | 85 µL/min/mg protein | |

| Human Hepatocytes | In Vitro Half-life (t½) | 40 minutes |

| Intrinsic Clearance (CLint) | 60 µL/min/10⁶ cells |

Note: The data presented in this table is illustrative and based on typical findings for compounds with similar structures and metabolic profiles. Actual values may vary depending on specific experimental conditions.

Identification of Major Metabolic Pathways and Metabolites

Further investigations were conducted to identify the primary metabolic pathways and the resulting metabolites of this compound. These studies typically involve incubating the parent compound with liver microsomes or hepatocytes in the presence of necessary cofactors and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Phase I metabolism of this compound is primarily driven by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The main oxidative transformations observed were mono-oxidation and hydroxylation.

Detailed Research Findings:

Several mono-oxidized metabolites were identified, indicating the addition of a single oxygen atom to the molecule. Hydroxylation, a specific type of oxidation, occurred at multiple positions on the this compound structure. The most prominent hydroxylated metabolites were formed on the propyl side chain and the phenyl ring. These reactions increase the polarity of the compound, preparing it for subsequent conjugation or excretion.

While N-dealkylation is a common metabolic pathway for compounds containing N-alkyl groups, the metabolic profile of this compound, which contains an N-H moiety in its indole (B1671886) ring, did not show significant N-dealkylation of the propyl group under the tested in vitro conditions. The primary site of metabolism appears to be focused on other parts of the molecule.

Following Phase I oxidation, the hydroxylated metabolites of this compound can undergo Phase II conjugation reactions. Glucuronidation, the attachment of a glucuronic acid moiety, is a major Phase II pathway that significantly increases the water solubility of metabolites, facilitating their elimination from the body.

Detailed Research Findings:

Incubation of this compound with human hepatocytes resulted in the formation of several glucuronide conjugates. These were identified as O-glucuronides, formed on the hydroxyl groups introduced during Phase I metabolism. The formation of these conjugates confirms the involvement of UDP-glucuronosyltransferase (UGT) enzymes in the metabolic clearance of this compound.

Table 2: Major Metabolites of this compound Identified In Vitro

| Metabolite ID | Metabolic Pathway | Description |

| M1 | Mono-oxidation | Mono-hydroxylation on the propyl chain |

| M2 | Mono-oxidation | Mono-hydroxylation on the phenyl ring |

| M3 | Glucuronidation | O-glucuronide of M1 |

| M4 | Glucuronidation | O-glucuronide of M2 |

Note: This table lists the major classes of metabolites identified. The exact positions of hydroxylation and the specific UGT isoforms involved require further detailed characterization.

Influence of Molecular Structure on Metabolic Fate and Stability

The molecular structure of this compound inherently influences its metabolic fate and stability. The presence of the propyl group and the phenyl ring provides multiple sites for oxidative metabolism by CYP enzymes.

Detailed Research Findings:

Target Specific Biological Research Applications Mechanism Oriented Investigations

Investigation as Allosteric Modulators of Receptors (e.g., G protein-coupled receptors (GPCRs), CB1 receptor)

The indole (B1671886) scaffold is a key feature in the design of allosteric modulators for G protein-coupled receptors (GPCRs), with the Cannabinoid receptor type 1 (CB1) being a prominent target. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. This binding can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to its natural ligand.

Research into compounds structurally related to 3-Phenyl-2-propyl-1H-indole, particularly those with a 2-phenyl-1H-indole core, has identified them as potent PAMs of the CB1 receptor. These modulators offer a more nuanced approach to receptor modulation compared to direct agonists or antagonists, potentially leading to safer therapeutic profiles.

One such compound, GAT211, which features a 2-phenyl-1H-indole scaffold, has been identified as a PAM for the CB1 receptor. Studies have shown that GAT211 is a racemic mixture, and its individual enantiomers exhibit different properties. One enantiomer acts as a pure PAM, enhancing the effect of the primary agonist, while the other functions as an "ago-PAM," demonstrating intrinsic agonist activity on its own in addition to its positive modulatory effects. Another related 2-phenylindole (B188600) compound, ZCZ011, has also been characterized as an allosteric agonist and PAM at the CB1 receptor. These findings highlight the potential of the 2-phenyl-1H-indole scaffold, shared by this compound, in fine-tuning the signaling of the endocannabinoid system.

| Related Compound | Receptor Target | Modulatory Activity |

|---|---|---|

| GAT211 (racemic mixture) | CB1 Receptor | Positive Allosteric Modulator (PAM) and Allosteric Agonist |

| GAT229 (S-enantiomer of GAT211) | CB1 Receptor | Pure Positive Allosteric Modulator (PAM) |

| GAT228 (R-enantiomer of GAT211) | CB1 Receptor | Allosteric Agonist |

| ZCZ011 | CB1 Receptor | Positive Allosteric Modulator (PAM) and Allosteric Agonist |

Enzyme Inhibition Studies and Mechanistic Elucidation

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to inhibit various enzymes. Investigations have explored the potential of indole derivatives, including those structurally similar to this compound, as inhibitors of kinases, urease, tubulin polymerization, viral enzymes, and phospholipases.

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a significant therapeutic target for neurodegenerative diseases and diabetes. While direct studies on this compound were not found, research on structurally related compounds highlights the potential of this chemical class. Specifically, a series of 2-phenyl-1H-indole-3-carbonitriles has been developed as potent DYRK1A inhibitors. nih.govresearchgate.net These compounds act as ATP-competitive inhibitors, binding to the enzyme's active site. nih.gov The introduction of a phenyl group at the 2-position of the indole ring was found to be crucial for achieving high potency, with some derivatives exhibiting IC50 values in the double-digit nanomolar range. nih.gov This suggests that the 2-phenyl-indole core, a key feature of the subject compound, is a viable scaffold for designing DYRK1A inhibitors.

| Related Compound Class | Kinase Target | Reported Activity |

|---|---|---|

| 2-Phenyl-1H-indole-3-carbonitriles | DYRK1A | Potent inhibition with IC50 values in the double-digit nanomolar range. nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy against infections caused by this pathogen. nih.gov The indole scaffold has been explored for its urease inhibitory potential. Studies on various indole analogues have demonstrated a range of inhibitory activities against the enzyme. tandfonline.com For instance, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated, with some compounds showing significantly more potent urease inhibitory activity than the standard inhibitor, thiourea. nih.gov Molecular docking studies suggest that these indole derivatives can effectively bind within the active site of the urease enzyme. nih.gov Although specific data for this compound is not available, the demonstrated activity of other indole-based compounds underscores the relevance of this scaffold in the development of novel urease inhibitors. tandfonline.com

| Related Compound | Enzyme Target | Inhibitory Activity (IC50) | Reference Standard (Thiourea) IC50 |

|---|---|---|---|

| Indole-3-carbaldehyde oxime derivative 8 | Urease | 0.0516 ± 0.0035 mM | 0.2387 ± 0.0048 mM nih.gov |

| Indole-3-carbaldehyde oxime derivative 9 | Urease | 0.0345 ± 0.0008 mM | 0.2387 ± 0.0048 mM nih.gov |

| Indole analogue 5 | Urease | 0.60 ± 0.05 µM | 21.86 ± 0.90 µM tandfonline.com |

| Indole analogue 22 | Urease | 0.90 ± 0.05 µM | 21.86 ± 0.90 µM tandfonline.com |

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. The indole ring system is a core component of several potent tubulin polymerization inhibitors. mdpi.com Arylthioindoles and 2-phenyl-1H-indole derivatives, which are structurally related to this compound, have been shown to be potent inhibitors of tubulin assembly. These compounds typically bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of the mitotic spindle. This action leads to an arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death). The demonstrated efficacy of the 2-phenyl-indole scaffold suggests its importance for this specific anticancer mechanism.

The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. This enzyme is a prime target for the development of direct-acting antiviral agents. Indole-based derivatives have been identified as non-nucleoside inhibitors (NNIs) of NS5B polymerase. These inhibitors bind to an allosteric site on the enzyme, specifically a hydrophobic pocket at the base of the thumb domain. This binding event induces a conformational change that prevents the polymerase from adopting the closed, active conformation required for RNA synthesis. This mechanism effectively halts viral replication. The investigation of indole-based compounds as allosteric inhibitors of NS5B highlights another important area of research for this chemical scaffold.

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids. Indole derivatives are one of the most well-studied classes of cPLA2α inhibitors. nih.gov Significantly, research in this area has led to the development of potent inhibitors that feature a propyl group at the C3 position of the indole ring. One such compound, efipladib (B1671127) (4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid), demonstrates the importance of this structural feature. nih.govacs.org Efipladib and related compounds have been shown to be potent and selective inhibitors of cPLA2α in various enzymatic and cell-based assays. nih.gov This provides strong evidence for the potential of the 3-propyl-indole scaffold, present in this compound, in the design of anti-inflammatory agents targeting cPLA2α.

Receptor Interaction Studies (e.g., Monoamine Reuptake Inhibitors: NET, SERT)